molecular formula C11H13FOS B13208286 3-(3-Fluorophenyl)thian-3-ol

3-(3-Fluorophenyl)thian-3-ol

Cat. No.: B13208286
M. Wt: 212.29 g/mol
InChI Key: YAAFYSISCQAPEV-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)thian-3-ol is a chemical compound with the molecular formula C11H13FOS It is characterized by the presence of a fluorophenyl group attached to a thian-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)thian-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)thian-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-(3-Fluorophenyl)thian-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of a fluorophenyl group with a thian-3-ol moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

3-(3-fluorophenyl)thian-3-ol

InChI

InChI=1S/C11H13FOS/c12-10-4-1-3-9(7-10)11(13)5-2-6-14-8-11/h1,3-4,7,13H,2,5-6,8H2

InChI Key

YAAFYSISCQAPEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C2=CC(=CC=C2)F)O

Origin of Product

United States

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